molecular formula C9H6N2O3 B2953746 4-(1,2,4-Oxadiazol-5-yl)benzoic acid CAS No. 1557358-41-4

4-(1,2,4-Oxadiazol-5-yl)benzoic acid

Cat. No. B2953746
CAS RN: 1557358-41-4
M. Wt: 190.158
InChI Key: DDZCSSHGLGUUOM-UHFFFAOYSA-N
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Description

“4-(1,2,4-Oxadiazol-5-yl)benzoic acid” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “4-(1,2,4-Oxadiazol-5-yl)benzoic acid”, has been a subject of interest in various research studies . The synthesis often involves the reaction of amidoximes with carboxylic acids or their derivatives . The process typically involves the formation of a Lewis acid-ammonia complex as a leaving group, leading to the formation of the nitrile oxide .


Molecular Structure Analysis

The molecular structure of “4-(1,2,4-Oxadiazol-5-yl)benzoic acid” is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving “4-(1,2,4-Oxadiazol-5-yl)benzoic acid” and similar compounds often involve annulation reactions, followed by desulfurization/intramolecular rearrangement . These reactions can yield a wide range of compounds, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of the 1,2,4-oxadiazole .

Scientific Research Applications

Antibacterial and Antifungal Applications

This compound has shown promise in antibacterial and antifungal screenings. The antibacterial results were comparable to amoxicillin, and antifungal evaluations against strains such as T. harzianum and A. niger showed potential when compared to fluconazole .

SENP2 Inhibition for Therapeutic Agents

1,2,4-Oxadiazoles are useful as a class of SENP2 inhibitors. They can be used for developing novel therapeutic agents targeting SENPs for various diseases .

Anti-Trypanosomal Activity

The compound has been studied for its mode of action against Trypanosoma cruzi cysteine protease cruzain using molecular docking. It also showed potential in cytotoxicity and anti-trypanosomal activity evaluations .

Anti-Neuroinflammation

Derivatives of this compound have shown good anti-neuroinflammatory effects. Anti-inflammatory compounds effective for specific diseases could also be used to treat other inflammatory diseases .

Synthesis of Anilines

An efficient method was developed for synthesizing 2-(1,2,4-oxadiazol-5-yl)anilines from amidoximes with isatoic anhydrides. This synthesis process has potential applications in various fields .

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities and are being explored as efficient and low-risk chemical pesticides to combat plant diseases .

Future Directions

The future directions in the research of “4-(1,2,4-Oxadiazol-5-yl)benzoic acid” and similar compounds could involve the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This is an important goal for modern organic chemistry .

properties

IUPAC Name

4-(1,2,4-oxadiazol-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-11-14-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZCSSHGLGUUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,4-Oxadiazol-5-yl)benzoic acid

CAS RN

1557358-41-4
Record name 4-(1,2,4-oxadiazol-5-yl)benzoic acid
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